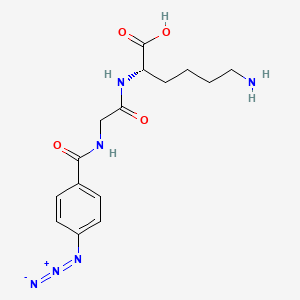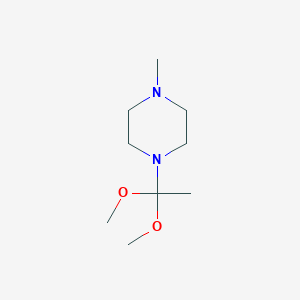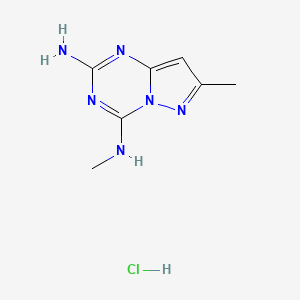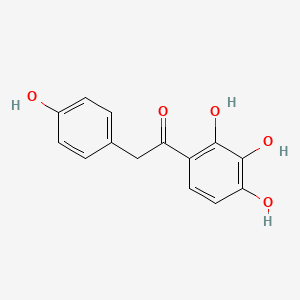
2,3,4,4'-Tetrahydroxydeoxybenzoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,4’-Tetrahydroxydeoxybenzoin is an organic compound characterized by the presence of four hydroxyl groups attached to a benzoin structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4’-Tetrahydroxydeoxybenzoin typically involves the condensation of appropriate benzaldehyde derivatives with hydroquinone under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of 2,3,4,4’-Tetrahydroxydeoxybenzoin may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, the condensation reaction, and subsequent purification steps to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: 2,3,4,4’-Tetrahydroxydeoxybenzoin can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxybenzoin derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl groups or aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed:
Applications De Recherche Scientifique
2,3,4,4’-Tetrahydroxydeoxybenzoin has been extensively studied for its antioxidant properties, making it a valuable compound in the field of medicinal chemistry. It is used in the development of drugs and therapeutic agents aimed at combating oxidative stress-related diseases. Additionally, its unique chemical structure allows for applications in materials science, such as the development of organic semiconductors and nonlinear optical materials .
Mécanisme D'action
The antioxidant activity of 2,3,4,4’-Tetrahydroxydeoxybenzoin is primarily attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound can interact with reactive oxygen species (ROS) and other free radicals, thereby preventing cellular damage and oxidative stress . The molecular targets include various enzymes and signaling pathways involved in oxidative stress response.
Comparaison Avec Des Composés Similaires
- 2,3,4-Trihydroxybenzophenone
- 2,2’,4,4’-Tetrahydroxybenzophenone
- 2,3,4,4’-Tetrahydroxybenzophenone
Comparison: Compared to similar compounds, 2,3,4,4’-Tetrahydroxydeoxybenzoin exhibits unique antioxidant properties due to the specific arrangement of hydroxyl groups on its benzoin structure. This unique configuration enhances its ability to scavenge free radicals and provides distinct advantages in various applications, particularly in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
77316-95-1 |
|---|---|
Formule moléculaire |
C14H12O5 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H12O5/c15-9-3-1-8(2-4-9)7-12(17)10-5-6-11(16)14(19)13(10)18/h1-6,15-16,18-19H,7H2 |
Clé InChI |
MPGPMJNRPGWFKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)C2=C(C(=C(C=C2)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


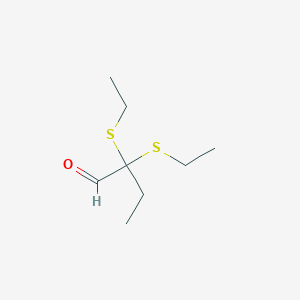
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)
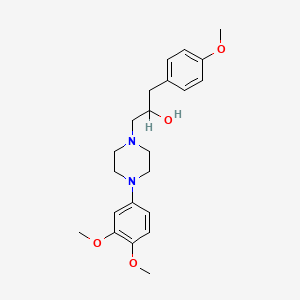

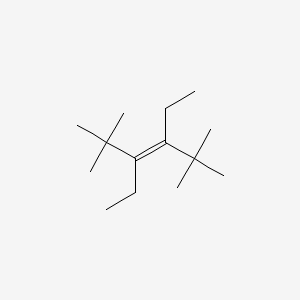
![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)

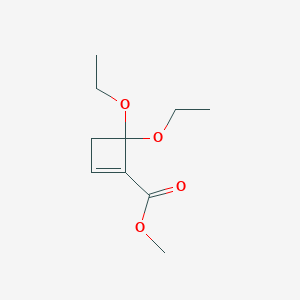

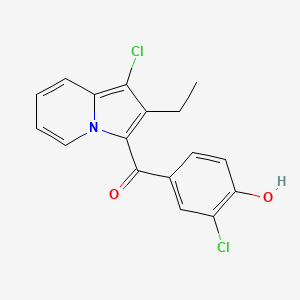
![10,11-Dimethoxy-3-isotetrahydroalstonique acide hydrazide diphosphate [French]](/img/structure/B14454444.png)
